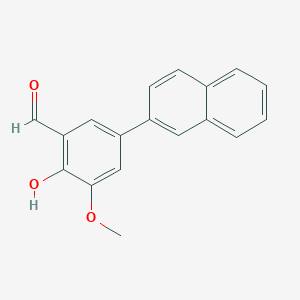
2-Hydroxy-3-methoxy-5-(2-naphthalenyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-3-methoxy-5-(2-naphthalenyl)benzaldehyde is an organic compound that belongs to the class of benzaldehydes This compound is characterized by the presence of a hydroxyl group, a methoxy group, and a naphthalenyl group attached to a benzaldehyde core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-methoxy-5-(2-naphthalenyl)benzaldehyde can be achieved through several synthetic routes. One common method involves the Reimer-Tiemann reaction, where 4-methoxyphenol is treated with chloroform and a strong base, such as sodium hydroxide, to introduce the formyl group at the ortho position relative to the hydroxyl group . This reaction typically yields the desired product with a high degree of selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Reimer-Tiemann reactions or other optimized synthetic routes that ensure high yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydroxy-3-methoxy-5-(2-naphthalenyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl and methoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed:
Oxidation: 2-Hydroxy-3-methoxy-5-(2-naphthalenyl)benzoic acid.
Reduction: 2-Hydroxy-3-methoxy-5-(2-naphthalenyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-3-methoxy-5-(2-naphthalenyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the synthesis of dyes, fragrances, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-3-methoxy-5-(2-naphthalenyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity to biological targets. The compound may exert its effects through the modulation of enzyme activity, inhibition of microbial growth, or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin): Shares similar functional groups but lacks the naphthalenyl moiety.
2-Hydroxy-5-methoxybenzaldehyde: Another isomer with different substitution patterns on the benzaldehyde ring.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Commonly used in the food industry and has a different substitution pattern.
Uniqueness: 2-Hydroxy-3-methoxy-5-(2-naphthalenyl)benzaldehyde is unique due to the presence of the naphthalenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzaldehyde derivatives and contributes to its specific applications in research and industry.
Eigenschaften
Molekularformel |
C18H14O3 |
|---|---|
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
2-hydroxy-3-methoxy-5-naphthalen-2-ylbenzaldehyde |
InChI |
InChI=1S/C18H14O3/c1-21-17-10-15(9-16(11-19)18(17)20)14-7-6-12-4-2-3-5-13(12)8-14/h2-11,20H,1H3 |
InChI-Schlüssel |
JBYGIIVNULGDME-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1O)C=O)C2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















